2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H9FN6OS and its molecular weight is 304.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, is a derivative of the triazolopyrimidine class . Triazolopyrimidines are known to interact with a variety of targets, including enzymes like protein kinases , and deubiquitinases like USP28 . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s interaction with its targets leads to changes in their activity. For instance, inhibition of protein kinases can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation . Similarly, inhibition of USP28 can affect protein degradation processes within the cell .
Biochemical Pathways
The compound’s action on its targets can affect various biochemical pathways. For example, inhibition of protein kinases can disrupt the EGFR signaling pathway, which is involved in cell growth and survival . Inhibition of USP28 can affect the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of protein kinases can lead to cell cycle arrest and apoptosis . Inhibition of USP28 can lead to changes in protein levels within the cell, affecting cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, triazolopyrimidines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 941991-47-5) is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H12FN7O3S with a molecular weight of 425.4 g/mol. The compound features a fluorophenyl group and a thioacetamide moiety linked to a triazolopyrimidine core.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer activities. For instance:
- Cytotoxicity : The compound showed moderate cytotoxic activity against various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 18.1 µM against MCF-7 breast cancer cells and 46.9 µM against HCT-116 colon cancer cells, indicating its potential as an anticancer agent .
- Mechanism of Action : The primary target identified for this compound is USP28 , a ubiquitin-specific protease involved in regulating cell cycle progression and apoptosis. By inhibiting USP28, the compound disrupts normal cell cycle processes, particularly at the S phase, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted how modifications to the core structure can enhance biological activity:
- Thiol Substitutions : Variations in the thiol group have shown to improve cytotoxicity against MCF-7 cells. For example, substitution with different alkyl groups led to enhanced activity .
- Fluorophenyl Group Impact : The presence of the fluorophenyl group has been correlated with increased potency against certain cancer cell lines due to its electron-withdrawing properties that may enhance binding affinity to target proteins .
Case Studies
Several case studies have focused on the biological activities of related compounds within the same chemical class:
- Triazole Derivatives : A study reported that triazole derivatives exhibited significant anticancer properties with IC50 values ranging from 6.2 µM to 43.4 µM against various cancer cell lines including MCF-7 and HCT-116 .
- Mechanistic Insights : Research indicated that triazole-thione compounds could induce apoptosis through caspase activation pathways and cell cycle arrest at sub-G1 and S phases .
Data Summary
Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 18.1 | MCF-7 | USP28 inhibition |
Related Triazole Derivative | 6.2 | HCT-116 | Apoptosis induction |
Another Triazole Compound | 43.4 | MCF-7 | Cell cycle arrest |
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6OS/c13-7-1-3-8(4-2-7)19-11-10(17-18-19)12(16-6-15-11)21-5-9(14)20/h1-4,6H,5H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKINKFPSLWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.